molecular formula C15H17N3O B4341493 N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B4341493
M. Wt: 255.31 g/mol
InChI Key: MSKVJOSCGUOSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N4-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrazole Ring Formation: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Coupling Reaction: The final step involves coupling the indene moiety with the pyrazole ring through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using reagents like alkyl halides or Grignard reagents.

Scientific Research Applications

N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N4-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound shares the indene moiety but differs in the functional group attached to the nitrogen atom.

    N-(2,3-dihydro-1H-inden-5-yl)-1-piperidinecarboxamide: This compound has a piperidine ring instead of a pyrazole ring, leading to different chemical and biological properties.

    N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1H-inden-5-amine: This compound has an additional indene moiety, which may affect its reactivity and applications.

The uniqueness of N4-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-14(9-18(2)17-10)15(19)16-13-7-6-11-4-3-5-12(11)8-13/h6-9H,3-5H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKVJOSCGUOSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CC3=C(CCC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

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